molecular formula C11H13NO3 B1351238 3-Morpholinobenzoic Acid CAS No. 215309-00-5

3-Morpholinobenzoic Acid

Cat. No. B1351238
M. Wt: 207.23 g/mol
InChI Key: VSKFQESEPGOWBS-UHFFFAOYSA-N
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Patent
US06294698B1

Procedure details

The above reagents, including 25 g of 3-morpholinobenzoic acid and 15.2 g of oxalyl chloride, were mixed in dioxane at 0° C. under argon gas. The reaction proceeded for about 2 hours, one hour at 0° C. and one hour at room temperature. The solvent was then removed under reduced pressure to yield 22.1 g of 3-morpholinobenzoyl chloride, which was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10](O)=[O:11])[CH2:3][CH2:2]1.C(Cl)(=O)C([Cl:19])=O>O1CCOCC1>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10]([Cl:19])=[O:11])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O1CCN(CC1)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCN(CC1)C=1C=C(C(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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